1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid: Structural Analysis & Medicinal Utility
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid: Structural Analysis & Medicinal Utility
The following technical guide details the structural chemistry, synthesis, and medicinal applications of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid , a critical proline bioisostere and scaffold in modern drug design.
Technical Monograph | Chemical Series: N-Acyl Pipecolic Acids
Executive Summary
1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid (often referred to as N-(cyclopentanecarbonyl)pipecolic acid) represents a significant class of proline bioisosteres used in peptidomimetic drug design. Structurally, it consists of a piperidine-2-carboxylic acid (pipecolic acid) core acylated at the nitrogen atom with a cyclopentanecarbonyl moiety.
This molecule is not merely a building block; it is a privileged scaffold that mimics the conformational properties of the amino acid proline while introducing distinct steric and electronic constraints. Its primary utility lies in:
-
FKBP Ligand Design: The pipecolyl fragment serves as a high-affinity anchor for FK506-binding proteins (FKBPs), mimicking the twisted amide bond found in natural immunophilins.
-
Peptidomimetics: It acts as a constrained amino acid, inducing specific secondary structures (e.g.,
-turns) in peptide backbones, critical for protease inhibitor design. -
Fragment-Based Drug Discovery (FBDD): The cyclopentyl group provides a lipophilic "cap" that fills hydrophobic pockets (e.g., S1/S2 sites) in target enzymes.
Chemical Structure & Properties[1][2][3][4]
Identification
-
IUPAC Name: 1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid[1][2]
-
Common Name: N-cyclopentylcarbonyl-pipecolic acid
-
CAS Number: 1044637-65-1 (Racemic), 144689-93-0 (S-isomer generic reference context)
-
Molecular Formula:
[3][1][2] -
Molecular Weight: 225.29 g/mol
Physicochemical Profile
| Property | Value | Significance |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; suitable for CNS penetration and cell permeability. |
| pKa (Acid) | ~3.8 | Typical for |
| H-Bond Donors | 1 (COOH) | Limited donor capacity favors membrane permeability when esterified or amidated. |
| H-Bond Acceptors | 3 (C=O amide, C=O acid, OH) | The amide carbonyl is a critical acceptor for backbone hydrogen bonding. |
| Rotatable Bonds | 2 (Cyclopentyl-C(=O), C(=O)-N) | Restricted rotation due to the cyclic nature of both the piperidine and cyclopentyl rings. |
Structural Biology: The "Twisted Amide" Concept
The defining feature of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid is the cis-trans isomerization of the tertiary amide bond connecting the cyclopentylcarbonyl group to the piperidine nitrogen.
Cis/Trans Equilibrium
Unlike secondary amides (which overwhelmingly favor the trans conformation), tertiary amides involving cyclic amines (like proline or pipecolic acid) exist in a measurable equilibrium between cis and trans rotamers.
-
Trans Rotamer: The carbonyl oxygen is trans to the
proton. This is generally the major conformer in solution. -
Cis Rotamer: The carbonyl oxygen is cis to the
proton.
Significance in FKBP Binding: FKBP12 (FK506 binding protein) possesses rotamase activity, catalyzing the cis-trans isomerization of prolyl/pipecolyl amide bonds. High-affinity ligands for FKBP12 (such as Rapamycin and FK506) typically bind in a conformation mimicking a twisted amide transition state. The pipecolic acid core (6-membered ring) is often used to lock the conformation more rigidly than the proline (5-membered) core, enhancing binding specificity.
Diagram: Conformational Equilibrium
The following diagram illustrates the equilibrium between the cis and trans rotamers, driven by steric clash between the cyclopentyl group and the piperidine ring.
Caption: Thermodynamic equilibrium between cis and trans amide rotamers. FKBP12 catalyzes this interconversion by stabilizing the orthogonal "twisted" transition state.
Synthesis Protocol
The synthesis of 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid is a standard amide coupling reaction. However, maintaining the stereochemical integrity of the chiral center (C2 of the piperidine ring) is critical if the (S)-enantiomer is required.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond:
-
Fragment A: Cyclopentanecarboxylic acid (Acyl donor).
-
Fragment B: Pipecolic acid (Methyl piperidine-2-carboxylate hydrochloride) (Amine donor).
Note: Direct coupling to the free amino acid is possible but often low-yielding due to zwitterionic interference. It is standard practice to use the methyl ester of pipecolic acid, followed by saponification.
Step-by-Step Experimental Procedure
Step 1: Amide Coupling (Formation of Methyl Ester Intermediate)
-
Reagents: Dissolve (S)-Pipecolic acid methyl ester HCl (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Base: Add Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt and activate the amine.
-
Coupling Agent: Add Cyclopentanecarboxylic acid (1.1 eq) followed by HATU (1.2 eq) or EDC/HOBt at 0°C.
-
Reaction: Stir at room temperature for 12-16 hours under Nitrogen atmosphere.
-
Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
(to remove excess acid), and brine. Dry over and concentrate.-
Checkpoint: Check LC-MS for mass [M+H]+ = 240.3 (Methyl ester).
-
Step 2: Saponification (Hydrolysis to Final Acid)
-
Reagents: Dissolve the crude methyl ester in THF/Water (3:1).
-
Base: Add Lithium Hydroxide monohydrate (
, 2.0 eq). -
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ester spot).
-
Workup: Acidify the reaction mixture to pH ~2 using 1N HCl. Extract with Ethyl Acetate (3x).
-
Purification: The product often crystallizes upon concentration. If not, purify via column chromatography (
:MeOH 95:5).
Synthesis Workflow Diagram
Caption: Two-step synthetic route involving HATU-mediated coupling followed by LiOH hydrolysis to yield the free carboxylic acid.
Applications in Drug Discovery
FKBP12 Inhibition & Neuroprotection
The N-acyl pipecolic acid moiety is a known pharmacophore for binding to the FK506-binding protein (FKBP12). Unlike FK506 (which is immunosuppressive via Calcineurin inhibition), small molecule ligands containing this core can be designed to be non-immunosuppressive while retaining neurotrophic activity.
-
Mechanism: The cyclopentyl group sits in the hydrophobic pocket usually occupied by the pipecolyl ring of FK506, while the carboxylic acid (or ester/amide derivatives) interacts with surface residues.
-
Reference: This scaffold is structurally related to the "Way-124,466" and "GPI-1046" classes of neuroimmunophilin ligands.
Peptidomimetics in Protease Inhibitors
In the design of inhibitors for serine proteases (e.g., Thrombin, Factor Xa) or viral proteases (e.g., HCV NS3/4A), the P2 position often requires a constrained amino acid to direct the P1 residue into the active site.
-
Role: The 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid acts as a P2 surrogate .
-
Advantage: The 6-membered ring forces the peptide backbone into a specific turn conformation, often improving metabolic stability compared to linear peptides.
Analytical Characterization
To validate the synthesis of this compound, the following analytical data is expected.
NMR Spectroscopy
Due to the restricted rotation of the N-C(=O) bond, the NMR spectrum will likely show rotameric splitting (doubling of peaks) at room temperature.
-
1H NMR (DMSO-d6):
- 12.5 (br s, 1H, COOH).
-
4.8 / 4.3 (m, 1H,
-CH) - Distinct shifts for cis and trans rotamers. - 2.8 - 3.5 (m, 1H, Cyclopentyl-CH).
-
1.2 - 2.2 (m, 14H, Piperidine + Cyclopentyl
).
-
Variable Temperature NMR: Heating the sample to >60°C typically causes coalescence of the rotamer peaks, confirming the dynamic equilibrium.
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).
-
Expected Ion:
; .
References
-
Holt, D. A., et al. (1993). "Structure-activity studies of non-macrocyclic rapamycin derivatives." Bioorganic & Medicinal Chemistry Letters, 3(10), 1977-1980. Link
-
Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews, 103(7), 2475-2532. Link
-
Hamilton, G. S., & Steiner, J. P. (1998). "Immunophilins: beyond immunosuppression." Journal of Medicinal Chemistry, 41(26), 5119-5143. Link
-
Fischer, G. (1994). "Peptidyl-prolyl cis/trans isomerases and their effectors." Angewandte Chemie International Edition, 33(14), 1415-1436. Link
-
PubChem. "1-(Cyclopentanecarbonyl)piperidine-2-carboxylic acid."[1] National Library of Medicine.[4] Link
Sources
- 1. 1-Cyclopentanecarbonylpiperidine-2-carboxylic acid | C12H19NO3 | CID 16228639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1-(cyclopentylcarbonyl)piperidine-2-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
